N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide is a synthetic organic compound with significant interest due to its versatile applications in chemistry, biology, medicine, and industry. Its unique structure, combining sulfonamide and tetrahydroquinoline moieties, makes it a valuable molecule for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide typically involves multi-step organic synthesis. A common route includes the initial formation of the tetrahydroquinoline core, followed by sulfonamide formation and subsequent acetamide attachment. Specific reaction conditions may vary, but often include:
Formation of tetrahydroquinoline via a Pictet-Spengler reaction.
Sulfonylation using propane-1-sulfonyl chloride in the presence of a base like pyridine.
Coupling of the sulfonylated tetrahydroquinoline with a 4-aminobenzenesulfonamide derivative.
Finally, acetamidation using acetic anhydride.
Industrial Production Methods
Industrial production may leverage continuous flow processes to enhance yield and efficiency. Typical conditions might include:
High-purity solvents to reduce by-products.
Catalysts to increase reaction rates and selectivity.
Controlled temperature and pressure to optimize each reaction step.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide can participate in various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can occur with agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly on the aromatic ring and the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide in appropriate solvents.
Major Products
Oxidation: Forms sulfone derivatives.
Reduction: Leads to secondary or primary amines.
Substitution: Produces substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide has diverse applications:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Serves as a bioactive compound in the study of enzyme inhibition.
Medicine: Investigated for potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. Pathways affected include those involved in cell signaling, metabolism, and immune responses.
Comparison with Similar Compounds
Compared to similar compounds, N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide stands out due to its dual sulfonamide-tetrahydroquinoline structure, providing enhanced biological activity and chemical stability.
Similar Compounds
N-(4-{[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide
N-(4-{[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide
N-(4-{[1-(benzene-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide
These similar compounds share structural motifs but differ in their sulfonyl or tetrahydroquinoline substituents, which can influence their chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-13-29(25,26)23-12-4-5-16-6-7-18(14-20(16)23)22-30(27,28)19-10-8-17(9-11-19)21-15(2)24/h6-11,14,22H,3-5,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDWJYRMHLTOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.